N-Boc-3-pyrrolidinone Oxime

Organic Synthesis Medicinal Chemistry Building Block

Researchers using N-benzyl-protected oxime analogs face reduced yields and side reactions during hydrogenolysis deprotection. N-Boc-3-pyrrolidinone oxime (≥95% purity) solves this with true orthogonal protection-the Boc group cleaves under mild TFA without reducing the oxime, enabling sequential deprotection in convergent syntheses. - Enables direct coupling to quinolone/carbapenem cores for antibacterial leads with sub-μg/mL MICs. - 0.9 XLogP3 facilitates standard silica gel chromatography purification, unlike polar unprotected analogs. - Stable at 2-8°C for long-term inventory; consistent 68.5% synthetic yield in published protocols.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 150008-25-6
Cat. No. B1175025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-3-pyrrolidinone Oxime
CAS150008-25-6
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=NO)C1
InChIInChI=1S/C9H16N2O3/c1-9(2,3)14-8(12)11-5-4-7(6-11)10-13/h13H,4-6H2,1-3H3
InChIKeyVGGFRVVFQKZXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-3-pyrrolidinone Oxime: Overview & Properties


N-Boc-3-pyrrolidinone Oxime (CAS 150008-25-6), systematically named tert-butyl 3-(hydroxyimino)pyrrolidine-1-carboxylate, is a heterocyclic building block with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . The compound features a pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom and a hydroxyimino (oxime) moiety at the 3-position . This dual functionality enables orthogonal synthetic manipulation: the Boc group can be removed under acidic conditions to liberate the secondary amine, while the oxime serves as a handle for condensation, reduction, and cycloaddition reactions . The compound is supplied as a solid with purity specifications typically ≥95% .

Orthogonal Boc protection enables acid-labile deprotection while oxime remains intact
Hydroxyimino handle for condensation, reduction, and cycloaddition reactions
Supports multi-step synthesis of heterocyclic and β-lactam derivatives

Why N-Boc-3-pyrrolidinone Oxime Is Irreplaceable


Pyrrolidinone oximes are not interchangeable in synthetic workflows because variations in N-substitution profoundly alter protecting group orthogonality, deprotection conditions, and downstream compatibility. The Boc group on N-Boc-3-pyrrolidinone oxime can be removed with mild acid (e.g., TFA) while leaving the oxime intact, enabling sequential unmasking without compromising the hydroxyimino functionality . In contrast, N-benzyl-protected analogs such as 1-benzyl-3-pyrrolidinone oxime require harsher hydrogenolysis for deprotection, which can reduce the oxime or trigger unwanted side reactions . Unprotected pyrrolidinone oximes lack a handle for chemoselective manipulation and often exhibit reduced stability and solubility in common organic solvents. Furthermore, the Boc group enhances steric bulk and lipophilicity (XLogP3 = 0.9) compared to unprotected or benzyl congeners, influencing both chromatographic behavior and biological membrane permeability in downstream assays [1]. These divergent physicochemical and reactivity profiles mean that substituting N-Boc-3-pyrrolidinone oxime with a generic alternative without rigorous re-optimization frequently leads to failed coupling steps, lower yields, or irreproducible biological data.

Target
Boc group removed with mild acid (TFA/DCM) preserving oxime
Benzyl analogs
Hydrogenolysis required, which may reduce oxime to amine
Target
Stable solid with typical purity ≥95% (HPLC)
Unprotected oximes
Lower stability and solubility; no chemoselective handle
Target
XLogP3 ~0.9 supports balanced chromatographic and permeability profile
Benzyl or unprotected
Lipophilicity shift may alter purification and biological assay behavior

N-Boc-3-pyrrolidinone Oxime: Key Performance Metrics


Yield Advantage Over N-Benzyl Analogs

The oximation of N-Boc-3-pyrrolidinone proceeds with a documented isolated yield of 68.5% under standard hydroxylamine/pyridine conditions in ethanol, affording the product as a mixture of syn- and anti-isomers . In comparison, the corresponding oximation of N-benzyl-3-pyrrolidinone typically yields <50% under analogous conditions due to competing side reactions and lower solubility of the benzyl precursor . The Boc-protected ketone's enhanced solubility in polar aprotic and protic solvents contributes to this superior conversion efficiency.

Yield advantage
Cross-study comparable
≥18.5 pp higher isolated yield (68.5% vs. ≤50%) vs. N-benzyl analog
Reported yield context; supports synthetic route economics
Hydroxylamine/pyridine, EtOH reflux
Organic Synthesis Medicinal Chemistry Building Block

Boc Deprotection Preserving Oxime Integrity

The Boc group in N-Boc-3-pyrrolidinone oxime is cleavable under mild acidic conditions (e.g., 25% TFA in DCM) without reducing the oxime moiety, as demonstrated in analogous oxime-carbamate systems [1]. In contrast, the benzyl protecting group in 1-benzyl-3-pyrrolidinone oxime requires hydrogenolysis (H2, Pd/C), which can simultaneously reduce the oxime to the corresponding amine, leading to product mixtures . This orthogonal deprotection profile is essential for sequences requiring the oxime to remain intact during N-deprotection.

Boc deprotection
Class-level inference
Oxime intact after TFA/DCM (25%, rt, 1–2 h); benzyl hydrogenolysis partially reduces oxime
Orthogonal deprotection method; supports sequential functionalization
Class-level evidence; verify in specific sequence
Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Balanced Lipophilicity Enhances Cell Permeability

The computed partition coefficient (XLogP3) for N-Boc-3-pyrrolidinone oxime is 0.9 [1], reflecting the balanced lipophilicity conferred by the tert-butyl carbamate group. By comparison, unprotected 3-pyrrolidinone oxime (C4H8N2O) has a predicted XLogP3 of approximately -0.5, while 1-benzyl-3-pyrrolidinone oxime is significantly more lipophilic with an estimated XLogP3 > 2.0 [2]. An XLogP3 near 1.0 is considered optimal for passive membrane permeability in cell-based assays, positioning the Boc-protected derivative favorably for intracellular target engagement studies.

Lipophilicity
Class-level inference
XLogP3 = 0.9
Balanced lipophilicity may support cell permeability and chromatographic purification
Calculated value; experimental logP may differ
Drug Design ADME Physicochemical Properties

Higher Purity Specifications vs. Analogous Oximes

Multiple reputable suppliers offer N-Boc-3-pyrrolidinone oxime with a minimum purity specification of 95% (HPLC) . In comparison, analogous Boc-protected heterocyclic oximes such as N-Boc-hexahydro-1H-azepin-4-one oxime are frequently supplied at lower purity (typically 90-93%) or with higher batch-to-batch variability . The consistent 95% purity benchmark for N-Boc-3-pyrrolidinone oxime reflects the maturity of its synthetic protocols and the availability of robust purification methods, reducing the risk of impurity-driven side reactions in downstream applications.

Purity specification
Cross-study comparable
≥95% (HPLC) vs. 90–93% for analogous Boc-hexahydroazepinone oxime
Higher consistency may reduce impurity-driven side reactions
Supplier CoA; batch-specific verification recommended
Quality Control Procurement Purity Specification

Fluoroquinolone Derivatives with Potent Antibacterial Activity

While N-Boc-3-pyrrolidinone oxime itself is a synthetic intermediate, its oxime-pyrrolidine motif is a key structural element in potent antibacterial agents. Fluoroquinolone derivatives incorporating an oxime-functionalized pyrrolidine moiety, accessible from N-Boc-3-pyrrolidinone oxime via deprotection and coupling, have demonstrated MIC values of <0.008-0.25 μg/mL against Gram-positive strains including MRSA, and <0.25 μg/mL against Mycobacterium tuberculosis H37Rv [1]. These activities are 2->250 times more potent than ciprofloxacin and comparable to or better than moxifloxacin [1]. In contrast, N-benzyl-3-pyrrolidinone oxime-derived analogs show significantly reduced antibacterial activity due to steric hindrance from the benzyl group that impairs target binding .

Antimicrobial context
Class-level inference
Derived fluoroquinolones: MIC 2–>250× lower vs. ciprofloxacin; >32× vs. N-benzyl derivatives
Reported antimicrobial screening context for downstream intermediates
Broth microdilution; S. aureus, MRSA, M. tuberculosis
Antibacterial Fluoroquinolone Medicinal Chemistry

Direct Carbapenem Antibiotic Precursor

N-Boc-3-pyrrolidinone oxime is explicitly cited in patents as a precursor to 1β-methylcarbapenem derivatives with potent antibacterial activity . The Boc-protected oxime-pyrrolidine unit can be directly incorporated into the carbapenem core after deprotection, enabling a convergent synthetic route. In contrast, N-benzyl-3-pyrrolidinone oxime requires an additional hydrogenolysis step to remove the benzyl group before coupling, adding synthetic complexity and reducing overall yield . This direct synthetic utility reduces the step count by at least one transformation in the assembly of carbapenem antibiotics.

Carbapenem precursor
Direct head-to-head
1 synthetic step reduction (Boc deprotection → coupling) vs. 2 steps for N-benzyl analog
May streamline carbapenem assembly; step-count reduction context
Patent KR-100559494-B1; verify in target route
Carbapenem Antibiotic Synthesis Intermediate

N-Boc-3-pyrrolidinone Oxime: Procurement & Research Applications


Fluoroquinolone & Carbapenem Antibiotic Synthesis

N-Boc-3-pyrrolidinone oxime is the preferred intermediate for constructing the oxime-functionalized pyrrolidine moiety found in next-generation fluoroquinolones (e.g., LB20304 analogs) and 1β-methylcarbapenems [1]. The Boc group can be removed under mild acidic conditions without reducing the oxime, enabling direct coupling to the quinolone or carbapenem core [2]. The resulting final compounds exhibit sub-microgram/mL MICs against drug-resistant Gram-positive bacteria and M. tuberculosis, validating the strategic selection of this specific building block for antibacterial discovery programs [1].

Orthogonal Protecting Group Strategies

For multi-step syntheses requiring sequential deprotection, N-Boc-3-pyrrolidinone oxime offers orthogonal compatibility: the Boc group is cleavable with TFA while the oxime remains stable, and the oxime can be reduced to the amine with reducing agents (e.g., Zn/AcOH) after Boc removal [1]. This orthogonal reactivity is not available with N-benzyl-protected oximes, which undergo simultaneous oxime reduction during hydrogenolysis [2]. Researchers should prioritize N-Boc-3-pyrrolidinone oxime when designing convergent routes that demand independent control over the pyrrolidine nitrogen and the C3 functionality.

Heterocyclic Building Blocks via Oxime Cycloaddition

The oxime moiety in N-Boc-3-pyrrolidinone oxime can participate in 1,3-dipolar cycloaddition reactions with olefins to generate fused isoxazolidine systems, which serve as precursors to functionalized pyrrolidinones and pyrrolizidinones [1]. The Boc group remains intact during these cycloadditions, allowing subsequent N-deprotection and further elaboration. The moderate lipophilicity (XLogP3 = 0.9) of the Boc-protected oxime facilitates purification by standard silica gel chromatography, a practical advantage over more polar unprotected analogs that often require reverse-phase methods [2].

High-Throughput Synthesis & Library Production

For laboratories engaged in parallel synthesis or compound library production, N-Boc-3-pyrrolidinone oxime represents a cost-effective building block choice due to its consistently high commercial purity (≥95%) and well-documented synthetic yield (68.5%) [1]. The compound's stability under standard storage conditions (2-8°C) minimizes degradation during long-term inventory, reducing the need for re-purification or re-synthesis [2]. When compared to N-benzyl analogs, which require additional handling precautions due to hydrogenolysis requirements and lower synthetic yields, the Boc-protected oxime offers superior scalability and reproducibility in automated synthesis workflows.

Application
Selection Property
Validation Focus
Fluoroquinolone & carbapenem synthesis
Boc-orthogonal deprotection
Oxime stability during coupling
Orthogonal protecting group strategies
Chemoselective deprotection sequences
Sequential functionalization control
Heterocyclic cycloaddition
Oxime dipolar reactivity
Silica gel chromatography compatibility
High-throughput synthesis
Consistent purity & yield
Batch reproducibility review

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